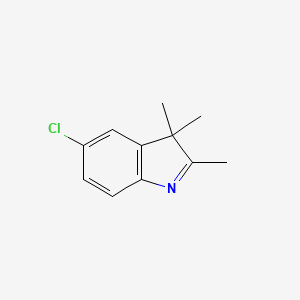

5-Chloro-2,3,3-trimethyl-3H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2,3,3-trimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKATGIMEUGNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067170 | |

| Record name | 3H-Indole, 5-chloro-2,3,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25981-83-3 | |

| Record name | 5-Chloro-2,3,3-trimethyl-3H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25981-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Indole, 5-chloro-2,3,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025981833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Indole, 5-chloro-2,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Indole, 5-chloro-2,3,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2,3,3-trimethyl-3H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 5-Chloro-3H-Indole Scaffold

An In-depth Technical Guide to 5-Chloro-2,3,3-trimethyl-3H-indole

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 25981-83-3), a versatile heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, reactivity, and applications. We will explore the nuances of its synthesis via the Fischer indole reaction, elucidate its characteristic reactivity as a 3H-indole (indolenine), and discuss its role as a key building block in the development of pharmaceuticals and agrochemicals. The guide emphasizes the causality behind experimental choices and provides actionable protocols, adhering to the highest standards of scientific integrity.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1] The introduction of a halogen, specifically a chlorine atom at the 5-position, has been shown to significantly enhance the biological activity of various compounds, modulating properties like metabolic stability and receptor binding affinity.[1][2]

This compound is not a typical indole but an indolenine, or 3H-indole. This structural isomer possesses a C=N double bond within the five-membered ring, imparting a unique reactivity profile distinct from its aromatic 1H-indole counterpart. Its gem-dimethyl group at the C3 position sterically locks the structure and prevents aromatization, making it a stable and valuable precursor. This guide will illuminate why this specific molecule is a compound of interest for synthetic chemists aiming to create complex, biologically active molecules. Its enhanced reactivity and structural features make it a crucial intermediate in the synthesis of novel therapeutics, particularly in oncology and neurology.[3][4]

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and research.

Key Properties

The quantitative data for this compound are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 25981-83-3 | [5][6] |

| Molecular Formula | C₁₁H₁₂ClN | [3][5] |

| Molecular Weight | 193.67 g/mol | [5][6] |

| Appearance | Red liquid | [3][7] |

| Boiling Point | 118-127 °C at 5 mmHg | [3][7] |

| 271.1±40.0 °C (Predicted) | [6] | |

| Density | 1.083 g/mL at 25 °C | [6][8] |

| Refractive Index (n²⁰/D) | 1.594 (lit.) | [6][8] |

| Purity | ≥ 99% (GC) available | [3][7] |

| Storage Conditions | Store at 0-8°C under inert gas | [3][6] |

IUPAC and Other Identifiers

-

IUPAC Name : 5-chloro-2,3,3-trimethylindole[5]

-

Synonyms : 2,3,3-Trimethyl-5-chloro-3H-indole[3]

-

InChIKey : GSKATGIMEUGNJN-UHFFFAOYSA-N[6]

Synthesis Pathway: The Fischer Indole Synthesis

The most direct and widely employed method for synthesizing 2,3,3-trisubstituted 3H-indoles is the Fischer indole synthesis.[9][10] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with a ketone.[11]

Mechanism and Rationale

The choice of the Fischer indole synthesis is strategic due to the ready availability of the starting materials: p-chlorophenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone). The reaction proceeds through several key steps, each driven by fundamental principles of organic chemistry.

Caption: Key mechanistic steps of the Fischer indole synthesis.

-

Hydrazone Formation : A standard condensation reaction between the hydrazine and ketone forms the phenylhydrazone intermediate.[10]

-

Tautomerization : The hydrazone tautomerizes to the more reactive ene-hydrazine form.[11]

-

[5][5]-Sigmatropic Rearrangement : This is the crucial C-C bond-forming step. Under acidic conditions, the protonated ene-hydrazine undergoes a concerted pericyclic rearrangement to form a di-imine intermediate.[10][11]

-

Cyclization & Aromatization : The di-imine intermediate readily cyclizes to form a five-membered ring (an aminal). Subsequent elimination of ammonia, driven by the formation of the stable C=N bond of the 3H-indole, yields the final product.[11]

Experimental Protocol: Microwave-Assisted Synthesis

The following protocol is adapted from established procedures for Fischer indole syntheses, optimized for efficiency using microwave irradiation.[6] This method provides a quantitative yield and simplifies purification.

Materials:

-

p-Chlorophenylhydrazine hydrochloride

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Sulfuric acid (H₂SO₄)

-

Deionized water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

10 mL microwave reaction tube with magnetic stirrer

Procedure:

-

Reaction Setup : To the microwave reaction tube, add p-chlorophenylhydrazine hydrochloride (1.0 g, 1.0 eq.).

-

Sequentially add 3-methyl-2-butanone (1.2 eq.) to the tube.

-

Add deionized water (3 mL) and a catalytic amount of sulfuric acid (0.1 eq.) to the mixture.

-

Microwave Irradiation : Seal the reaction tube and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10 minutes, or until TLC/LCMS analysis shows complete consumption of the starting material.[6]

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Carefully remove the aqueous layer.

-

Neutralization : Add saturated sodium bicarbonate solution (3 mL) to the oily residue to neutralize any remaining acid. The mixture can be sonicated for 10 minutes to ensure complete quenching.[6]

-

Extraction & Drying : Separate the organic layer. Dissolve the resulting oily product in a minimal volume of dichloromethane. Dry the organic solution over anhydrous sodium sulfate for 30 minutes.

-

Isolation : Filter the mixture by gravity filtration. Concentrate the filtrate under reduced pressure to obtain the final product, this compound, as a red oil in quantitative yield.[6]

Self-Validation: The success of the reaction can be monitored by TLC, observing the disappearance of the hydrazine spot and the appearance of a new, product spot. The final product's identity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the imine (C=N) functionality, making it a versatile electrophilic synthon and a precursor to various substituted indoles. The chlorinated aromatic ring also offers a handle for further functionalization.

Caption: Potential reactivity pathways for the 3H-indole scaffold.

-

Reduction of the Imine Bond : The C=N bond can be readily reduced using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding 5-chloro-2,3,3-trimethylindoline.[12] This reaction creates a stereocenter at the C2 position, opening pathways to chiral molecules.

-

Nucleophilic Addition : The C2 carbon is electrophilic and susceptible to attack by nucleophiles such as Grignard reagents or organolithiums, leading to C2-substituted indolines.

-

Reactivity as a Building Block : The true value of this compound lies in its role as an intermediate. The chlorinated structure allows for participation in various cross-coupling reactions, while the core indole framework can be further elaborated.[3][4] This dual reactivity is highly prized in medicinal chemistry for building molecular complexity.

Applications in Drug Discovery and Development

This compound is not typically a final drug product but rather a crucial starting material or intermediate.[3][13][14] Its derivatives are explored for a wide range of therapeutic targets.

Pharmaceutical Development

-

Kinase Inhibitors (Oncology) : The broader class of 5-chloro-indoles has shown significant promise as scaffolds for kinase inhibitors targeting pathways like EGFR and BRAF, which are implicated in various cancers.[1][2] The 5-chloro substituent can form critical halogen bonds in the ATP-binding pocket of these enzymes, enhancing potency. While direct literature on this specific trimethylated indole is limited, its structural motifs are highly relevant.[2]

-

Neurological Disorders : This compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3][4] The indole scaffold is a well-known pharmacophore for CNS targets, including serotonin and dopamine receptors.

-

Antiviral Agents : The 5-chloro-indole core is a component of JNJ-53718678, an inhibitor of the Respiratory Syncytial Virus (RSV) fusion protein, demonstrating the scaffold's potential in developing agents that block viral entry.[2]

Agrochemicals and Material Science

-

Agrochemicals : It is used in the formulation of advanced agrochemicals, contributing to crop protection products.[3][4]

-

Material Science : The compound is also explored in the creation of novel materials, such as specialized polymers and coatings.[3]

Caption: Role as a foundational block in multi-step synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. This compound is classified as an irritant.

GHS Hazard Information

-

Hazard Statements :

-

Precautionary Statements : P261, P264, P280, P302+P352, P305+P351+P338, P405, P501[15]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area or a chemical fume hood.[8][15]

-

Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[15][16]

-

Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[8][16]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[15]

-

General Hygiene : Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[8][15]

Storage and Stability

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] Recommended storage is refrigerated at 0-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[3][6]

-

Conditions to Avoid : Heat, flames, sparks, and sources of ignition.[8][16]

Conclusion

This compound is a strategically important heterocyclic building block with a unique reactivity profile conferred by its 3H-indole structure. Its synthesis is readily achieved via the robust Fischer indole synthesis. For medicinal chemists and drug development professionals, this compound offers a versatile platform for creating complex molecular architectures, particularly for targeting kinases in oncology and receptors in the central nervous system. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the advancement of chemical and pharmaceutical research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3H-Indole, 5-chloro-2,3,3-trimethyl- | C11H12ClN | CID 117694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 25981-83-3 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | CAS#:25981-83-3 | Chemsrc [chemsrc.com]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. China chemical this compound CAS 25981-83-3 with best price, CasNo.25981-83-3 Chemical Co.Ltd China (Mainland) [zhishangchemical.lookchem.com]

- 14. appretech.com [appretech.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic data of 5-Chloro-2,3,3-trimethyl-3H-indole

An In-Depth Technical Guide to the Spectroscopic Profile of 5-Chloro-2,3,3-trimethyl-3H-indole

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound (CAS No: 25981-83-3).[1][2] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals.[3] This document synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental spectra for this specific molecule are not widely published, the following analyses are grounded in established spectroscopic principles and data from structurally analogous compounds. This guide offers detailed interpretations, proposed experimental protocols for data acquisition, and visual representations to facilitate a deeper understanding of the molecule's structure and properties.

Introduction to this compound

This compound, with the molecular formula C₁₁H₁₂ClN, is a substituted indolenine (3H-indole).[2][4] The indolenine core is a significant structural motif in a variety of biologically active compounds. The presence of a chlorine atom at the 5-position and methyl groups at the 2- and 3-positions significantly influences its electronic properties and reactivity, making its unambiguous characterization by spectroscopic methods essential.[3] This guide will elucidate the expected spectroscopic features that define its molecular architecture.

Below is a diagram illustrating the molecular structure and numbering of this compound.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule. For this compound, the spectrum is expected to be characterized by signals from the aromatic protons and the methyl groups. The electron-withdrawing nature of the chlorine atom will influence the chemical shifts of the protons on the benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| ~ 7.5 - 7.6 | Doublet (d) | H-4 | The chlorine at C-5 will deshield the ortho proton (H-4). |

| ~ 7.2 - 7.3 | Doublet of doublets (dd) | H-6 | Coupled to both H-4 and H-7, with the influence of the adjacent chlorine. |

| ~ 7.1 - 7.2 | Doublet (d) | H-7 | Expected to be the most upfield of the aromatic protons. |

| ~ 2.2 - 2.3 | Singlet (s) | C2-CH₃ | The methyl group on the C=N bond is typically in this region.[5] |

| ~ 1.3 - 1.4 | Singlet (s) | C3-(CH₃)₂ | The two geminal methyl groups are equivalent and appear as a singlet.[5] |

Interpretation: The aromatic region is expected to show three distinct signals corresponding to the three protons on the chlorinated benzene ring. The splitting pattern will be characteristic of a 1,2,4-trisubstituted benzene ring. The methyl groups at C-2 and C-3 are expected to appear as sharp singlets in the aliphatic region of the spectrum. The integration of these signals should correspond to a 1:1:1:3:6 proton ratio for H-4, H-6, H-7, C2-CH₃, and C3-(CH₃)₂, respectively.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts are based on data from similar indole structures and the known effects of chloro- and methyl- substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~ 180 - 185 | C-2 | The imine carbon is significantly deshielded. |

| ~ 150 - 155 | C-7a | Bridgehead carbon adjacent to nitrogen. |

| ~ 140 - 145 | C-3a | Bridgehead carbon. |

| ~ 128 - 132 | C-5 | Carbon directly attached to chlorine. |

| ~ 125 - 128 | C-4 | Aromatic CH. |

| ~ 120 - 123 | C-6 | Aromatic CH. |

| ~ 118 - 120 | C-7 | Aromatic CH. |

| ~ 52 - 55 | C-3 | Quaternary carbon attached to two methyl groups and nitrogen. |

| ~ 25 - 28 | C3-(CH₃)₂ | Geminal methyl carbons. |

| ~ 15 - 18 | C2-CH₃ | Methyl carbon on the imine. |

Interpretation: The spectrum is expected to show 11 distinct carbon signals. The C-2 carbon, being part of the C=N bond, will be the most downfield signal. The carbon bearing the chlorine atom (C-5) will also have a characteristic chemical shift. The remaining aromatic and aliphatic carbons will resonate at their expected frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound, Electron Ionization (EI) is a common technique.

Table 3: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Assignment | Rationale |

|---|---|---|

| 193/195 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 178/180 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion.[6] |

| 158 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 116 | [C₈H₆N]⁺ | Characteristic fragment in indole fragmentation from further losses.[6] |

Interpretation: The mass spectrum will be distinguished by the molecular ion peak at m/z 193 and its isotope peak at m/z 195, with an intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom. The primary fragmentation pathway is expected to be the loss of a methyl group to form a stable cation at m/z 178/180.[6]

References

- 1. This compound CAS#: 25981-83-3 [m.chemicalbook.com]

- 2. appretech.com [appretech.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3H-Indole, 5-chloro-2,3,3-trimethyl- | C11H12ClN | CID 117694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-2,3,3-trimethyl-3H-indole

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2,3,3-trimethyl-3H-indole. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this important synthetic intermediate through detailed spectral interpretation, validated experimental protocols, and an exploration of the underlying principles of NMR spectroscopy.

Introduction: The Significance of this compound and the Power of NMR

This compound, with the CAS Number 25981-83-3, is a key building block in organic synthesis.[1][2] Its unique 3H-indole (indolenine) core, substituted with a chlorine atom and multiple methyl groups, makes it a valuable precursor for the synthesis of a variety of more complex heterocyclic compounds.[1] These compounds are of significant interest in pharmaceutical and agrochemical research due to their potential biological activities.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of organic molecules like this compound.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.[3] This guide will provide a thorough interpretation of the ¹H and ¹³C NMR spectra of this compound, offering insights that are crucial for quality control, reaction monitoring, and the design of novel synthetic pathways.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used for this compound throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the imine functionality, as well as the electron-donating nature of the methyl groups. The predicted ¹H NMR data in deuterated chloroform (CDCl₃) is summarized in the table below.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | d | 1H | H7 |

| ~7.2 - 7.3 | dd | 1H | H6 |

| ~7.1 - 7.2 | d | 1H | H4 |

| ~2.2 - 2.3 | s | 3H | 2-CH₃ |

| ~1.3 - 1.4 | s | 6H | 3,3-(CH₃)₂ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H4, H6, and H7): The three protons on the benzene ring appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm.

-

H7: This proton is expected to be the most deshielded of the aromatic protons due to its proximity to the electron-withdrawing imine nitrogen. It will likely appear as a doublet due to coupling with H6.

-

H6: This proton will be split by both H7 and H4, resulting in a doublet of doublets.

-

H4: This proton is adjacent to the carbon bearing the chlorine atom and will appear as a doublet due to coupling with H6. The electron-withdrawing nature of the chlorine atom will cause a downfield shift for this proton compared to the unsubstituted analog.[3]

-

-

Methyl Protons:

-

2-CH₃: The methyl group at the C2 position is attached to an sp²-hybridized carbon of the imine group. This will result in a singlet in the region of 2.2-2.3 ppm.

-

3,3-(CH₃)₂: The two methyl groups at the C3 position are equivalent and attached to a quaternary sp³-hybridized carbon. They will appear as a single, more intense singlet at a more upfield position, typically around 1.3-1.4 ppm.

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for this compound in CDCl₃ are presented in the table below.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 185 | C2 |

| ~150 - 155 | C7a |

| ~145 - 150 | C3a |

| ~130 - 135 | C5 |

| ~125 - 130 | C7 |

| ~120 - 125 | C6 |

| ~115 - 120 | C4 |

| ~55 - 60 | C3 |

| ~25 - 30 | 3,3-(CH₃)₂ |

| ~15 - 20 | 2-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Iminyl Carbon (C2): The C2 carbon, being part of the C=N double bond, is significantly deshielded and will appear at the lowest field, typically in the range of 180-185 ppm.

-

Aromatic and Bridgehead Carbons (C3a, C4, C5, C6, C7, C7a): These six sp²-hybridized carbons will resonate in the aromatic region of the spectrum.

-

C7a and C3a: These are the bridgehead carbons and are expected to be in the range of 145-155 ppm.

-

C5: The carbon atom directly bonded to the electronegative chlorine atom will be deshielded and is predicted to appear around 130-135 ppm.[3]

-

C4, C6, and C7: The remaining aromatic carbons will have chemical shifts in the typical aromatic region of 115-130 ppm.

-

-

Quaternary Carbon (C3): The sp³-hybridized quaternary carbon at the C3 position will appear at a much higher field, typically in the range of 55-60 ppm.

-

Methyl Carbons:

-

3,3-(CH₃)₂: The carbons of the two equivalent methyl groups at the C3 position are expected to resonate in the range of 25-30 ppm.

-

2-CH₃: The carbon of the methyl group at the C2 position will be the most shielded carbon in the molecule, appearing in the range of 15-20 ppm.

-

Experimental Protocols

Achieving high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following sections provide detailed, field-proven protocols for sample preparation and data acquisition.

Sample Preparation Workflow

A well-prepared sample is the foundation of a high-resolution NMR spectrum. This protocol ensures a homogenous, particulate-free sample at an appropriate concentration.

Caption: Step-by-step workflow for NMR sample preparation.

Detailed Steps:

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

-

Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, high-quality 5 mm NMR tube. This step is critical for good spectral resolution and to avoid damaging the spectrometer's probe.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Data Acquisition Parameters

The following are recommended starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width (SW): ~12 ppm (centered around 6 ppm).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width (SW): ~220 ppm (centered around 100 ppm).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. The detailed analysis of the predicted spectra, coupled with robust experimental protocols, serves as a valuable resource for researchers working with this compound and related indole derivatives. The presented data and interpretations are fundamental for confirming the identity and purity of this key synthetic intermediate, thereby supporting its application in drug discovery and materials science.

Future work could involve the use of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, to definitively assign all proton and carbon signals and to further confirm the molecular structure. Such studies would provide an even deeper understanding of the electronic and structural properties of this versatile molecule.

References

Mass spectrometry of 5-Chloro-2,3,3-trimethyl-3H-indole

An In-Depth Technical Guide to the Mass Spectrometry of 5-Chloro-2,3,3-trimethyl-3H-indole

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound is a substituted indolenine that serves as a versatile and crucial intermediate in the synthesis of a variety of high-value chemical entities. Its applications span pharmaceutical development, particularly in targeting neurological disorders, and the formulation of advanced agrochemicals and materials.[1] The precise structural confirmation and purity assessment of this compound are paramount for ensuring the integrity and success of subsequent synthetic steps. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for this purpose.

This guide provides a detailed examination of the mass spectrometric behavior of this compound. We will explore its predictable fragmentation patterns under electron ionization, outline a robust analytical workflow, and explain the causal reasoning behind the experimental choices, offering researchers a comprehensive framework for its characterization. The molecular formula for this compound is C₁₁H₁₂ClN, with a monoisotopic mass of 193.0658 Da and an average molecular weight of 193.67 g/mol .[2][3]

Core Principles: Ionization and Analysis

For a volatile and thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice.[4][5] The gas chromatograph provides excellent separation from solvents and potential impurities, while the mass spectrometer offers definitive structural information.

The most common and effective ionization technique for this class of compounds is Electron Ionization (EI) .[6] In EI, the analyte molecule is bombarded with a high-energy electron beam (conventionally 70 eV), causing the ejection of an electron to form a positively charged radical cation, known as the molecular ion (M•⁺).[7][8] The significant excess energy imparted during this process induces reproducible and characteristic fragmentation, creating a unique mass spectrum that serves as a structural fingerprint.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool, GC-MS is often preferred for this specific analyte due to its volatility and the highly detailed, library-searchable spectra generated by EI.[5][9]

Decoding the Spectrum: Fragmentation Pathways of this compound

The EI mass spectrum of this compound is governed by the stability of the resulting fragment ions. The fragmentation is not random; it follows logical pathways dictated by the molecule's structure, including the substituted indole core, the gem-dimethyl group at the C3 position, and the chlorine atom on the benzene ring.

1. The Molecular Ion (M•⁺): The primary ionization event produces the molecular ion. A critical identifying feature is the isotopic pattern conferred by the chlorine atom. The spectrum will exhibit two distinct peaks for the molecular ion:

-

m/z 193: Corresponding to the molecule containing the ³⁵Cl isotope.

-

m/z 195: Corresponding to the molecule containing the ³⁷Cl isotope. The relative abundance of these peaks will be approximately 3:1, a hallmark signature for a monochlorinated compound.

2. The Base Peak - Loss of a Methyl Radical ([M-15]⁺): The most favorable fragmentation pathway involves the loss of a methyl radical (•CH₃) from the C3 position. This is a classic example of forming a highly stabilized carbocation. The resulting ion at m/z 178 (and its ³⁷Cl isotope at m/z 180) is significantly stabilized by resonance, with the positive charge delocalized across the nitrogen and the aromatic system. Due to this high stability, the [M-CH₃]⁺ fragment is predicted to be the base peak (the most intense peak) in the spectrum.

3. Other Significant Fragments: While the loss of a methyl group dominates, other fragmentation processes contribute to the overall spectrum, providing further corroborative evidence of the structure. General fragmentation patterns for indole derivatives often involve cleavages of the heterocyclic ring.[6][10][11]

The diagram below illustrates the primary fragmentation pathways initiated by electron ionization.

Caption: Predicted EI fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the key ions expected in the mass spectrum of this compound.

| m/z (³⁵Cl / ³⁷Cl) | Proposed Ion Identity | Significance |

| 193 / 195 | [C₁₁H₁₂ClN]•⁺ | Molecular Ion (M•⁺) |

| 178 / 180 | [M - CH₃]⁺ | Base Peak; loss of a methyl radical |

| 158 | [M - Cl]⁺ | Loss of a chlorine radical |

Experimental Protocol: A Self-Validating GC-MS Workflow

This protocol is designed to provide robust, reproducible data for the identification and purity assessment of the target analyte.

Step 1: Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble. Dichloromethane or Ethyl Acetate are excellent first choices.

-

Concentration: Prepare a stock solution of this compound at approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. This concentration range is typically ideal for modern GC-MS systems to avoid detector saturation.

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulates that could contaminate the GC inlet.

Step 2: GC-MS Instrumentation and Method Parameters

The following parameters are recommended for a standard capillary GC-MS system.

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane column provides excellent resolving power for a wide range of semi-volatile compounds.[12] |

| Carrier Gas | Helium | Provides good efficiency and is inert.[12] |

| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times and optimal separation. |

| Injection Volume | 1 µL | Standard volume to prevent overloading the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks for a concentrated sample. |

| Oven Program | Initial 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | The temperature program is designed to elute the analyte efficiently while separating it from potential impurities.[13] |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | The standard for generating reproducible, library-searchable spectra.[6] |

| Ionization Energy | 70 eV | The industry standard energy that provides a balance of molecular ion and fragment information.[10] |

| Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source. |

| Quadrupole Temp | 150 °C | Standard operating temperature for the mass filter. |

| Scan Range | m/z 40-300 | A range that covers potential low-mass fragments and is sufficiently above the molecular weight of the analyte. |

Step 3: Data Analysis and Validation

-

Retention Time: Confirm that the analyte elutes at its expected retention time under the specified GC conditions.

-

Mass Spectrum Analysis:

-

Identify the molecular ion peak cluster at m/z 193/195 with the characteristic ~3:1 ratio.

-

Confirm the presence of the base peak at m/z 178/180, corresponding to the loss of a methyl group.

-

Examine for other expected fragments.

-

-

Library Confirmation: The most critical validation step is to compare the acquired spectrum against an established mass spectral database, such as the NIST or Wiley libraries.[14][15] A high match factor (>800/1000) provides a very high degree of confidence in the compound's identity.

The following diagram outlines the complete analytical workflow.

Caption: A comprehensive workflow for the GC-MS analysis of the target analyte.

Conclusion

The mass spectrometric analysis of this compound via GC-MS with electron ionization is a powerful and reliable method for its unequivocal identification. The molecule exhibits a highly predictable fragmentation pattern, dominated by the characteristic loss of a methyl radical to form a stable cation at m/z 178, which serves as the base peak. The presence of the chlorine isotopic pattern in the molecular ion at m/z 193/195 provides an additional layer of confirmation. By following the detailed experimental protocol and validation steps outlined in this guide, researchers in pharmaceutical and chemical development can ensure the structural integrity of this vital synthetic building block, thereby upholding the quality and reproducibility of their scientific outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3H-Indole, 5-chloro-2,3,3-trimethyl- | C11H12ClN | CID 117694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 25981-83-3 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Electron ionization mass spectra of indolenines obtained using sector and ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Latest Developments in Direct and Non-Direct LC-MS Methods Based on Liquid Electron Ionization (LEI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. notulaebotanicae.ro [notulaebotanicae.ro]

- 13. mdpi.com [mdpi.com]

- 14. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]

- 15. Indole, 3-methyl- [webbook.nist.gov]

Introduction: The Strategic Importance of 5-Chloro-2,3,3-trimethyl-3H-indole

An In-Depth Technical Guide to the Physical Properties of 5-Chloro-2,3,3-trimethyl-3H-indole

For Researchers, Scientists, and Drug Development Professionals

This compound, a substituted indolenine, stands as a crucial building block in modern synthetic chemistry. Its utility is particularly pronounced in the realms of pharmaceutical and agrochemical development.[1][2] The strategic placement of a chlorine atom on the aromatic ring enhances the molecule's reactivity, making it a versatile intermediate for a variety of chemical transformations, including nucleophilic substitutions and cyclizations essential for constructing complex molecular architectures.[1][2] Professionals in drug discovery utilize this compound as a key intermediate for synthesizing biologically active molecules, particularly those targeting neurological disorders.[1][2] This guide offers a comprehensive examination of its core physical properties, providing the foundational data and procedural insights necessary for its effective application in research and development.

Core Molecular and Physical Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of successful experimental design. The key identifiers for this compound are summarized below, compiled from various chemical data providers.

| Property | Value | Source(s) |

| CAS Number | 25981-83-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₂ClN | [1][2][4] |

| Molecular Weight | 193.67 g/mol | [3][4][5] |

| Appearance | Red Liquid | [1][2] |

| Purity (Typical) | ≥95-99% (GC) | [1][3] |

Key Physicochemical Properties: An Experimental Perspective

The physical properties of a compound dictate its handling, reaction conditions, and purification strategies. The following sections detail the experimentally determined and predicted characteristics of this compound.

Boiling Point and Thermal Stability

The boiling point is a critical parameter for purification via distillation. For this compound, two values are commonly reported:

The significant difference underscores a key practical consideration. The boiling point at reduced pressure (5 mmHg) is an experimental value and is the recommended condition for distillation. High-molecular-weight organic compounds, especially those with reactive functional groups, can decompose at the high temperatures required for boiling at atmospheric pressure. Vacuum distillation allows the substance to boil at a much lower temperature, preserving its structural integrity. The predicted atmospheric boiling point should be considered a theoretical value, and attempting distillation at this temperature is not advised without prior thermal stability analysis (e.g., TGA).

Density and Refractive Index

These properties are essential for substance identification, purity assessment, and calculations involving mass-to-volume conversions.

The density indicates that it is slightly denser than water. The refractive index, a measure of how light propagates through the liquid, is a highly sensitive and specific physical constant for a pure compound. It can be used as a rapid, non-destructive method to verify the identity and assess the purity of the liquid product after synthesis.

Storage and Handling

Proper storage is crucial for maintaining the compound's purity and stability. It is recommended to store this compound in a refrigerated environment (0-8 °C) in a tightly sealed container.[2][3][6] Safety protocols should be strictly followed, as the compound is known to cause skin and eye irritation and may cause respiratory irritation.[4][8] All handling should occur in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

Predicted Spectroscopic Characteristics for Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to be informative. The gem-dimethyl group at the C3 position should appear as a sharp singlet integrating to 6 protons. The methyl group at the C2 position would be another singlet integrating to 3 protons. The aromatic region should display signals corresponding to the three protons on the chlorinated benzene ring, with splitting patterns dictated by their positions relative to the chlorine atom.

-

¹³C NMR : The carbon NMR will show 11 distinct signals. The quaternary carbons at C3 and within the aromatic ring will be identifiable, along with the methyl carbons and the remaining aromatic carbons. The carbon atom bonded to chlorine will experience a characteristic downfield shift.

Mass Spectrometry (MS)

The mass spectrum provides the most definitive confirmation of molecular weight. The key feature to look for is the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit a characteristic pattern: a molecular ion peak (M⁺) for the ³⁵Cl isotope and an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.[10] This pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify functional groups. Key expected absorptions include:

-

~2900-3000 cm⁻¹ : C-H stretching from the methyl and aromatic groups.[11]

-

~1600 cm⁻¹ : C=N (imine) stretching from the indolenine ring.

-

Aromatic C=C stretching bands : Typically found in the 1450-1600 cm⁻¹ region.[12]

-

C-Cl stretching : Usually observed in the fingerprint region, below 800 cm⁻¹.

Experimental Protocols: A Self-Validating Workflow

Trustworthy science relies on robust and reproducible methods. The following protocols for synthesis and analysis are designed as a self-validating system, where the output of each stage confirms the success of the previous one.

Diagram: General Analytical Workflow

The following diagram outlines the logical flow from synthesis to final characterization, ensuring the identity and purity of the final product.

Caption: A validated workflow for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Microwave-Assisted Fischer Indole Synthesis

This method is adapted from a general procedure for similar indoles and leverages microwave assistance to accelerate the reaction.[7][13]

-

Reagent Preparation : In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, add p-chlorophenylhydrazine hydrochloride (1.0 eq).

-

Ketone Addition : Add 3-methyl-2-butanone (1.2 eq) to the vessel.

-

Catalyst and Solvent : Add deionized water (approx. 3 mL per gram of hydrazine) and a catalytic amount of sulfuric acid (0.1 eq).

-

Microwave Reaction : Seal the vessel and place it in a microwave reactor. Irradiate at 100 °C for 10-15 minutes, monitoring the reaction progress by TLC until the starting material is consumed.

-

Work-up & Neutralization : After cooling, carefully unseal the vessel. Add a saturated sodium bicarbonate solution to the reaction mixture until the cessation of gas evolution (CO₂) to neutralize the acid.

-

Extraction : Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oily product.

-

Purification : Purify the crude oil via vacuum distillation, collecting fractions boiling at 118-127 °C at 5 mmHg.[6]

Diagram: Fischer Indole Synthesis Mechanism

This diagram illustrates the accepted reaction mechanism for the synthesis of the target compound.

Caption: The reaction pathway for the Fischer Indole Synthesis of the target molecule.

Conclusion

This compound is a high-value chemical intermediate whose physical properties are well-defined, enabling its effective use in advanced synthesis. The data and protocols presented in this guide—from its boiling point under vacuum to its predicted spectroscopic signatures—provide researchers and drug development professionals with the critical information needed for its handling, purification, and structural confirmation. Adherence to the described analytical workflows will ensure the integrity and reproducibility of experimental outcomes, paving the way for new discoveries in medicinal and materials chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS#:25981-83-3 | Chemsrc [chemsrc.com]

- 4. 3H-Indole, 5-chloro-2,3,3-trimethyl- | C11H12ClN | CID 117694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound CAS#: 25981-83-3 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Reactivity and Synthetic Utility of the 3H-Indole Ring System

Abstract: The 3H-indole, or indolenine, nucleus represents a fascinating and synthetically potent isomer of the more ubiquitous 1H-indole. While lacking the aromaticity of its 1H-tautomer, the inherent reactivity of its endocyclic imine functionality positions the 3H-indole as a pivotal intermediate and a versatile building block in modern organic synthesis. This guide provides an in-depth exploration of the synthesis and reaction chemistry of the 3H-indole ring system. We will dissect its unique reactivity patterns—including nucleophilic additions, cycloadditions, and characteristic rearrangements—and illustrate its strategic application in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this powerful heterocyclic motif.

Introduction: The Tale of Two Tautomers

The indole ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] It exists primarily as the aromatic and thermodynamically stable 1H-indole tautomer. However, its non-aromatic counterpart, the 3H-indole (also known as indolenine), plays a crucial, if often transient, role in many chemical transformations. The stability of the 1H-indole is derived from its fully delocalized 10-π electron aromatic system, conforming to Hückel's rule.[3] In contrast, the 3H-indole isomer disrupts this aromaticity, localizing electrons into a strained, endocyclic imine bond.[3] This structural distinction is the very source of its heightened reactivity and synthetic potential.

The conversion from the non-aromatic 3H-form to the aromatic 1H-form is typically a highly favorable process, analogous to keto-enol tautomerism.[3] Consequently, many reactions involving the indole nucleus, such as the Fischer indole synthesis, are believed to proceed through a 3H-indole intermediate that rapidly tautomerizes. However, when substitution at the C3 position prevents this tautomerization, stable 3,3-disubstituted 3H-indoles can be isolated and utilized as unique chemical synthons. Their reactivity is dominated by the electrophilic carbon and nucleophilic nitrogen of the C=N double bond, making them susceptible to a range of transformations distinct from their aromatic cousins.

Figure 1: Tautomeric relationship between the aromatic 1H-indole and the non-aromatic 3H-indole.

Synthesis of 3H-Indole Derivatives

The generation of stable 3H-indoles is a prerequisite for exploring their chemistry. While they can be formed as intermediates in classical reactions like the Fischer indole synthesis,[4] modern methodologies offer more direct and efficient access to these valuable compounds.

One of the most robust methods is the iodine-mediated intramolecular cyclization of enamines. This transition-metal-free approach provides access to a wide variety of multifunctional 3H-indoles in good to high yields.[5]

Mechanism: Iodine-Mediated Intramolecular Cyclization

The proposed mechanism for this transformation involves an initial oxidative iodination of the enamine, which generates an iodide intermediate. This is followed by an intramolecular Friedel-Crafts-type alkylation reaction, which forms the five-membered ring. Subsequent rearomatization through the elimination of hydrogen iodide (facilitated by a base like K₂CO₃) yields the final 3H-indole product.[5] The reaction's success with electron-donating groups on the N-phenyl ring supports the proposed electrophilic aromatic substitution pathway.[5]

Figure 2: Proposed mechanism for the iodine-mediated synthesis of 3H-indoles.[5]

Experimental Protocol: Synthesis of Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate[5]

-

Preparation: To a solution of (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate (1.0 mmol) in 5.0 mL of DMF, add K₂CO₃ (1.2 mmol).

-

Reaction Initiation: Add elemental iodine (I₂) (1.1 mmol) to the mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours, monitoring the consumption of the starting enamine by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford the desired 3H-indole.

Data Summary: Scope of the Iodine-Mediated Synthesis

This method demonstrates broad functional group tolerance, accommodating various substituents on both the enamine and the N-aryl ring.

| Entry | N-Aryl Substituent | Product Yield (%) |

| 1 | H | 82% |

| 2 | 4-Me | 85% |

| 3 | 4-OMe | 88% |

| 4 | 4-Cl | 71% |

| 5 | 4-CN | 74% |

| 6 | 2-Me | 78% |

| Data adapted from Li, Z. et al., J. Org. Chem. 2010.[5] |

The Reaction Chemistry of the 3H-Indole Core

The reactivity of the 3H-indole nucleus is governed by the polarized C=N double bond, which behaves as a classical imine. This allows for a range of valuable transformations that are often difficult or impossible to achieve with the corresponding 1H-indole.

Nucleophilic Addition to the C=N Bond

The C2 atom of the 3H-indole is electrophilic and readily attacked by nucleophiles. This reactivity is central to many of its most useful transformations, particularly reductions.

Reduction to Indolines: The C=N bond can be efficiently reduced to an amine using standard hydride reagents. Sodium borohydride (NaBH₄) effectively reduces the imine to yield the corresponding indoline.[5] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will also reduce the imine, along with other sensitive functional groups such as esters that may be present on the molecule.[5]

Figure 3: General mechanism for the hydride reduction of a 3H-indole to an indoline.

Asymmetric Transfer Hydrogenation: A landmark application of 3H-indole chemistry is their use as substrates for enantioselective reduction. Chiral Brønsted acids, such as derivatives of phosphoric acid, have been shown to catalyze the highly enantioselective transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source.[6][7] This metal-free approach provides a powerful route to optically active indolines, which are prevalent motifs in pharmaceuticals and natural products. The reaction proceeds under mild conditions with low catalyst loadings, achieving excellent yields and enantioselectivities.[7]

Experimental Protocol: Asymmetric Transfer Hydrogenation of a 2-Aryl-3H-Indole[7]

-

Preparation: In a vial, dissolve the 2-aryl-3H-indole (0.1 mmol), Hantzsch dihydropyridine (1.25 equiv.), and the chiral Brønsted acid catalyst (1 mol%) in toluene (0.02 M).

-

Reaction: Stir the mixture at room temperature for 16-24 hours.

-

Analysis: Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.

-

Purification: Purify the residue by column chromatography on silica gel to yield the optically active indoline.

-

Chiral Analysis: Determine the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.

Data Summary: Asymmetric Reduction of 2-Aryl-3H-Indoles

| Entry | 2-Aryl Substituent | Yield (%) | ee (%) |

| 1 | Phenyl | 98 | 97 |

| 2 | 4-Methoxyphenyl | 98 | 97 |

| 3 | 4-Chlorophenyl | 99 | 98 |

| 4 | 4-Nitrophenyl | 99 | 98 |

| 5 | 2-Thienyl | 95 | 95 |

| Data adapted from Rueping, M. et al., Org. Lett. 2010.[6][7] |

Cycloaddition Reactions

The C=N double bond of the 3H-indole can participate as a 2π component in cycloaddition reactions. For instance, they can undergo regioselective [3+2] cycloadditions with 1,3-dipoles such as nitrilimines and nitrile oxides.[8] These reactions provide rapid access to complex, fused polycyclic indole derivatives under mild conditions. This reactivity opens a direct pathway to novel heterocyclic scaffolds that would be challenging to assemble through other means.

Figure 4: Schematic representation of a [3+2] cycloaddition reaction involving a 3H-indole.

Rearrangement Reactions

3,3-disubstituted 3H-indoles (indolenines) are prone to rearrangement under acidic or thermal conditions, often leading to more stable 2,3-disubstituted 1H-indoles. This transformation, known as the Plancher rearrangement, is a powerful tool for isomerizing indole skeletons. The driving force is the formation of the thermodynamically stable aromatic indole ring. The mechanism involves the migration of one of the C3 substituents to the C2 position via a spirocyclic intermediate. This reaction significantly expands the synthetic utility of 3H-indoles, allowing them to serve as precursors to otherwise inaccessible substitution patterns.[9]

Figure 5: Simplified mechanism of the acid-catalyzed rearrangement of 3H-indoles.

The 3H-Indole Moiety in Modern Drug Discovery

The indole nucleus is a recurring motif in a vast number of biologically active compounds, including the anti-inflammatory drug Indomethacin, various antiviral agents, and numerous anticancer candidates.[1][10] The synthetic transformations enabled by the 3H-indole ring system provide critical access to novel chemical space around this privileged scaffold.

-

Access to Chiral Scaffolds: As demonstrated, the asymmetric reduction of 3H-indoles is one of the most effective methods for producing enantiomerically pure indolines.[6] Chiral indolines are core components of many pharmaceuticals, where stereochemistry is critical for therapeutic activity and safety.

-

Construction of Complex Polycycles: Cycloaddition and rearrangement reactions of 3H-indoles allow for the rapid assembly of complex, rigid polycyclic structures.[8][9] Such scaffolds are highly sought after in drug discovery as they can present functional groups in well-defined three-dimensional orientations, leading to high-affinity interactions with biological targets.

-

Diversification of Substitution Patterns: The ability to synthesize 2,3-disubstituted indoles via rearrangement provides a complementary strategy to direct functionalization methods, enabling the exploration of structure-activity relationships (SAR) that would otherwise be out of reach.[9]

Conclusion

The 3H-indole ring system, long considered a mere curiosity or transient intermediate, has firmly established itself as a versatile and powerful platform in synthetic organic chemistry. Its reactivity, centered on the endocyclic imine bond, is fundamentally different from its aromatic 1H-indole tautomer, enabling a unique suite of chemical transformations. From highly enantioselective reductions yielding valuable chiral indolines to cycloadditions and rearrangements that build molecular complexity, the 3H-indole provides elegant solutions to modern synthetic challenges. For scientists and researchers in drug development, mastering the chemistry of the 3H-indole unlocks new avenues for scaffold diversification and the creation of novel, high-value molecular entities.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of fused indolin-3-one derivatives via (3 + 2)-cycloaddition of in situ generated 3H-indol-3-one with nitrilimines, nitrile oxides and azomethine ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. lookchem.com [lookchem.com]

- 10. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Electronic effects of the 5-chloro substituent on the indole ring

An In-depth Technical Guide to the Electronic Effects of the 5-Chloro Substituent on the Indole Ring

This guide provides a comprehensive analysis of the electronic influence of a chlorine atom at the 5-position of the indole scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental electronic principles with their practical implications on chemical reactivity, spectroscopic properties, and biological activity. We will explore the nuanced interplay of inductive and resonance effects, quantify these contributions, and provide actionable experimental protocols for the synthesis and characterization of this pivotal chemical moiety.

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone in medicinal chemistry and natural products.[1] Its electron-rich nature makes it highly reactive towards electrophiles and a versatile template for molecular design.[2] The introduction of substituents onto this core dramatically modulates its physicochemical and biological properties. Halogenation, in particular, is a key strategy in drug design to enhance potency, alter metabolic stability, or improve membrane permeability. The 5-chloroindole moiety has emerged as a particularly valuable pharmacophore, featuring in a wide array of therapeutic agents, especially in oncology.[1][3]

Deconstructing the Electronic Influence of the 5-Chloro Substituent

The presence of a chlorine atom at the C5 position introduces a fascinating dichotomy of electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).

-

Inductive Effect (-I): Due to its high electronegativity, the chlorine atom pulls electron density away from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack by reducing its overall electron density.

-

Resonance Effect (+M): The chlorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic π-system. This donation of electron density partially counteracts the inductive withdrawal and is key to directing the regioselectivity of incoming electrophiles.

The net result is that the 5-chloro substituent is considered a deactivating group overall, yet it remains ortho-, para-directing for electrophilic aromatic substitution, a principle that dictates its reactivity patterns.[2]

Quantifying the Electronic Effect: The Hammett Equation

The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of aromatic systems.[4] It relates reaction rates and equilibrium constants through the substituent constant (σ) and the reaction constant (ρ). The positive Hammett sigma (σ) value for chlorine confirms its net electron-withdrawing character.

| Hammett Constant | Value for Chlorine (Cl) | Interpretation |

| σmeta | +0.37 | Strong electron-withdrawing effect at the meta position. |

| σpara | +0.23 | Net electron-withdrawing effect at the para position, tempered by resonance. |

| Inductive Constant (σI) | +0.47 | Quantifies the strong electron-withdrawing inductive effect. |

Data sourced from established Hammett constant tables.[5][6]

The diagram below illustrates the dual electronic nature of the 5-chloro substituent.

Caption: Dueling electronic effects of the 5-chloro substituent.

Impact on Chemical Reactivity: Electrophilic Aromatic Substitution

The indole ring is inherently nucleophilic, with the C3 position being the most electron-rich and sterically accessible site for electrophilic attack.[2][7] The 5-chloro substituent, despite its deactivating nature, does not change this fundamental regioselectivity. The attack at C3 generates a carbocation intermediate (an arenium ion) where the positive charge is stabilized through delocalization involving the nitrogen atom, crucially without disrupting the aromaticity of the fused benzene ring.[2]

Caption: Regioselectivity of electrophilic attack on 5-chloroindole.

This directing effect makes 5-chloroindole a reliable precursor for synthesizing a variety of 3-functionalized indoles, which are common motifs in pharmacologically active molecules.[8]

Spectroscopic and Physical Properties

The electronic perturbations induced by the 5-chloro substituent are readily observable through various spectroscopic techniques. A comprehensive understanding of these properties is essential for reaction monitoring and structural elucidation.[9]

| Property | Observation for 5-Chloroindole | Rationale |

| Appearance | White to off-white or slightly grayish-green crystalline solid.[8][9] | The extended π-system and crystalline nature are typical for substituted indoles. |

| Melting Point | 69-71 °C.[8][9] | Provides a key metric for purity assessment. |

| Solubility | Soluble in alcohols, insoluble in water.[8][9] | The nonpolar indole core dominates its solubility profile. |

| 1H NMR | Protons on the benzene ring (H4, H6, H7) are deshielded compared to unsubstituted indole. H4 typically appears as a doublet around δ 7.6 ppm.[10] | The electron-withdrawing effect of chlorine reduces electron density around adjacent protons, shifting their signals downfield. |

| 13C NMR | The C5 carbon, directly bonded to chlorine, resonates at approximately δ 125 ppm.[10][11] | The electronegativity of chlorine influences the chemical shift of the directly attached carbon. |

| IR Spectroscopy | Shows characteristic N-H stretching bands.[12] | Useful for identifying the key functional group of the indole ring. |

| UV-Vis Spectroscopy | Exhibits characteristic absorption bands (¹Lₐ and ¹Lₑ) in the UV region, with the ¹Lₐ band in water appearing around 290 nm.[9] | These bands correspond to π-π* electronic transitions within the aromatic system. |

Applications in Drug Discovery and Materials Science

The unique electronic properties of the 5-chloroindole scaffold have made it a valuable building block in several scientific domains.

-

Anticancer Drug Discovery: Derivatives of 5-chloroindole have been investigated as potent inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3] The chlorine atom can engage in specific halogen bonding interactions within the target protein's active site, enhancing binding affinity and selectivity.

-

Neuroscience: 5-Chloroindole itself has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT₃ receptor, a ligand-gated ion channel involved in neurotransmission.[13][14] This makes it a valuable tool for studying the receptor's function and a potential starting point for novel therapeutics.

-

Corrosion Inhibition: Studies have shown that 5-chloroindole can act as an inhibitor of copper dissolution in acidic chloride solutions, likely by adsorbing onto the metal surface and forming a protective film.[13][15]

Experimental Protocols: Synthesis and Characterization

The reliable synthesis of 5-chloroindole is critical for its application. One of the most commercially viable and scalable methods is the copper-catalyzed halogen exchange from the more readily available 5-bromoindole.[1][3][11]

Protocol: Copper-Catalyzed Synthesis of 5-Chloroindole from 5-Bromoindole

This protocol is adapted from established, scalable methods.[3][16]

Materials:

-

5-Bromoindole

-

Copper(I) chloride (CuCl)

-

N-methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF)

-

Toluene

-

Aqueous ammonia (20-25%)

-

Chloroform or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-bromoindole (1 eq) and cuprous chloride (CuCl) (1.2 eq).[3][16]

-

Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to the flask to serve as a high-boiling point, dipolar aprotic solvent.[3][11]

-

Heating: Heat the reaction mixture to 140-150 °C and maintain this temperature with continuous stirring for 4-6 hours.[16] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with toluene.[16]

-

Quenching: Carefully add aqueous ammonia (20-25%) to the reaction mixture and stir for 30 minutes to complex with and remove copper salts.[3][16]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform. Repeat the extraction multiple times to ensure complete recovery.[3]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield glistening plates of 5-chloroindole.[13]

Caption: Workflow for the synthesis of 5-chloroindole.

Conclusion

The 5-chloro substituent exerts a profound and multifaceted influence on the indole ring. Its strong inductive electron withdrawal deactivates the ring, while its resonance electron donation preserves the critical C3-regioselectivity in electrophilic substitution reactions. These competing effects modulate the compound's reactivity, define its spectroscopic signature, and underpin its utility as a versatile intermediate in the synthesis of pharmaceuticals and other functional materials.[17] For the medicinal chemist and materials scientist, a deep appreciation of these electronic principles is paramount for the rational design of novel molecular architectures based on the 5-chloroindole scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. Hammett Sigma Constants* [wiredchemist.com]

- 6. Hammett substituent constants [stenutz.eu]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-Chloroindole | 17422-32-1 [chemicalbook.com]

- 14. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. CAS 17422-32-1: 5-Chloroindole | CymitQuimica [cymitquimica.com]

Methodological & Application

Reaction mechanism of 4-chlorophenylhydrazine with 3-methyl-2-butanone

An In-Depth Guide to the Fischer Indole Synthesis of 5-chloro-2,3,3-trimethyl-3H-indole

Application Note & Protocol

Abstract

This document provides a comprehensive technical guide on the synthesis of this compound via the Fischer indole synthesis. The reaction involves the acid-catalyzed cyclization of 4-chlorophenylhydrazine with 3-methyl-2-butanone. We will delve into the nuanced reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss methods for product characterization. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry due to its robustness and versatility in creating the indole scaffold, a privileged structure in numerous pharmaceuticals and bioactive molecules.[1][2] This guide is designed to equip researchers with the foundational knowledge and practical steps required to successfully execute this important transformation.

Scientific Foundation: The Reaction Mechanism

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[1] The overall process involves the formation of a hydrazone intermediate, which then undergoes a complex series of rearrangements to yield the final indole product.[3]

The reaction between 4-chlorophenylhydrazine and the unsymmetrical ketone, 3-methyl-2-butanone, proceeds through several key mechanistic steps:

-

Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 4-chlorophenylhydrazine and 3-methyl-2-butanone to form the corresponding 4-chlorophenylhydrazone. This is a reversible reaction where the removal of water drives the equilibrium towards the product.[4]

-